N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide
Description
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide is a synthetic small-molecule compound characterized by a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at the 2-position, a methyl group at the 3-position, and a pyridine-2-carboxamide moiety at the 6-position. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds targeting enzymes or receptors.
The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL due to its small-molecule nature and the widespread use of SHELX software for such analyses .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-14-17-9-7-15(26-24(28)19-6-4-5-11-25-19)12-21(17)31-23(14)22(27)18-13-16(29-2)8-10-20(18)30-3/h4-13H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWUSNKOJMKNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and pyridine intermediates. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Functionalization of the Benzofuran Ring: Introduction of the 2,5-dimethoxybenzoyl group through Friedel-Crafts acylation.
Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of Intermediates: The benzofuran and pyridine intermediates are coupled under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth .
Anti-inflammatory Properties
The compound's structural features suggest it may exhibit anti-inflammatory properties. Research indicates that benzofuran derivatives can inhibit pro-inflammatory mediators, making them suitable candidates for treating conditions like osteoarthritis . This application is particularly relevant given the increasing prevalence of chronic inflammatory diseases.
Antioxidant Effects
Benzofuran compounds are also noted for their antioxidative potential. Studies have shown that they can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial in preventing diseases associated with oxidative damage .
Neuroprotective Effects
Emerging evidence suggests that compounds structurally similar to this compound may possess neuroprotective properties. They could potentially be developed for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting neuroinflammation and neuronal apoptosis .
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This makes this compound a candidate for further investigation as a novel antimicrobial agent .
Development of Functional Materials
The unique properties of this compound can be exploited in material science for the development of functional materials such as sensors or catalysts. The ability to modify its structure allows for tuning its electronic properties, which can enhance performance in various applications .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Carboxamide Derivatives
Key Observations:
Core Heterocycle Differences :
- The benzofuran core in the target compound contrasts with the indazole and furopyridine cores in analogs. Benzofuran systems are associated with π-π stacking interactions in enzyme binding pockets, whereas indazole and furopyridine cores may offer distinct hydrogen-bonding capabilities .
Substituent Effects: Methoxy Groups: The 2,5-dimethoxybenzoyl group in the target compound contributes to lipophilicity, which may enhance blood-brain barrier penetration compared to the more polar sulphonyl group in the patent compound .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling reactions (e.g., benzoylation of benzofuran, followed by carboxamide formation). In contrast, the patent compound’s indazole core and sulphonyl group may require specialized oxidation steps , while the furopyridine derivative employs difluoropropylation, a process sensitive to reaction conditions .
Research Findings and Implications
- Crystallographic Refinement : If crystallized, the target compound’s structure would benefit from SHELX software, which is robust for small-molecule refinement but less optimal for macromolecular applications .
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzofuran core , a dimethoxybenzoyl group , and a pyridine-2-carboxamide moiety . The molecular formula is with a molecular weight of approximately 425.45 g/mol . Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Antioxidant Activity : It has been shown to scavenge free radicals, providing protection against oxidative stress.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cell survival and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MICs) observed were promising, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Effects
This compound has shown significant anti-inflammatory effects in preclinical models. Studies utilizing animal models of inflammation revealed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
Case Studies
- In Vitro Study on Bacterial Inhibition :
-
Anti-inflammatory Model :
- In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
- Cancer Cell Line Testing :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
